molecular formula C25H24N2O2 B1163949 BB-22 6-hydroxyquinoline isomer

BB-22 6-hydroxyquinoline isomer

Cat. No.: B1163949
M. Wt: 384.5
InChI Key: HFJHOGXZMSKPMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BB-22 6-hydroxyquinoline isomer (CAS: 2704733-61-7) is a synthetic cannabinoid analog derived from JWH-018, a potent agonist of cannabinoid receptors CB1 and CB2. Structurally, BB-22 replaces the naphthalene group of JWH-018 with an 8-hydroxyquinoline moiety. The 6-hydroxyquinoline isomer differs from the parent BB-22 by the position of the hydroxyl group on the quinoline ring (sixth carbon instead of the eighth) and the substitution of quinoline with isoquinoline in its 6-hydroxyisoquinoline variant (). Its molecular formula is C25H24N2O2 (MW: 384.5), and it is supplied as a crystalline solid for forensic and research applications, requiring storage at -20°C ().

Properties

Molecular Formula

C25H24N2O2

Molecular Weight

384.5

InChI

InChI=1S/C25H24N2O2/c28-25(29-20-12-13-23-19(15-20)9-6-14-26-23)22-17-27(16-18-7-2-1-3-8-18)24-11-5-4-10-21(22)24/h4-6,9-15,17-18H,1-3,7-8,16H2

InChI Key

HFJHOGXZMSKPMS-UHFFFAOYSA-N

SMILES

O=C(OC1=CC2=C(N=CC=C2)C=C1)C3=CN(CC4CCCCC4)C5=C3C=CC=C5

Synonyms

quinolin-6-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers of BB-22

BB-22 exhibits multiple positional isomers, primarily differing in the hydroxyl group’s placement on the quinoline/isoquinoline backbone:

Isomer Structural Feature Molecular Formula MW Storage Key Notes
BB-22 3-hydroxyquinoline Hydroxyl at third carbon of quinoline C25H24N2O2 384.5 -20°C Lacks toxicological data; used in receptor-binding studies ().
BB-22 4-hydroxyquinoline Hydroxyl at fourth carbon (parent compound) C25H24N2O2 384.5 -20°C Original BB-22 structure; replaces JWH-018’s naphthalene ().
BB-22 5-hydroxyisoquinoline Isoquinoline backbone with hydroxyl at fifth carbon C25H24N2O2 384.5 -20°C Distinctive solubility in DMF (14 mg/mL) and DMSO (10 mg/mL) ().
BB-22 6-hydroxyisoquinoline Isoquinoline backbone with hydroxyl at sixth carbon C25H24N2O2 384.5 -20°C Crystalline solid; UV λmax at 220 and 295 nm ().
BB-22 7-hydroxyisoquinoline Isoquinoline backbone with hydroxyl at seventh carbon C25H24N2O2 384.5 -20°C SMILES structure confirms positional isomerism ().

Key Observations :

  • All BB-22 isomers share the same molecular formula and weight, emphasizing the role of hydroxyl/isoquinoline positioning in altering physicochemical properties.
  • Solubility varies significantly: BB-22 5-hydroxyisoquinoline dissolves readily in DMF (14 mg/mL), while the 6-hydroxyisoquinoline isomer’s crystalline form suggests lower solubility ().
  • No isomer has documented physiological or toxicological profiles, limiting their use to analytical reference standards (–7, 10).

Comparison with PB-22 and Its Isomers

PB-22 (QUPIC) is a closely related synthetic cannabinoid with a pentyl chain instead of BB-22’s cyclohexylmethyl group. Its 6-hydroxyquinoline isomer (CAS: 1797131-58-8) highlights further divergence:

Compound Structural Feature Molecular Formula MW Storage Key Notes
PB-22 8-hydroxyquinoline with pentyl substituent C23H22N2O2 358.4 -20°C Listed as Schedule I in the U.S.; Δ9-THC analog ().
PB-22 6-hydroxyquinoline Hydroxyl at sixth carbon of quinoline C23H22N2O2 358.4 -20°C Lower MW than BB-22 isomers due to shorter alkyl chain ().

Key Observations :

  • PB-22’s smaller molecular weight (358.4 vs. 384.5) stems from its pentyl group, contrasting with BB-22’s cyclohexylmethyl.
  • PB-22 6-hydroxyquinoline isomer shares the hydroxyl positional variance seen in BB-22 isomers but lacks isoquinoline variants ().

Analytical and Metabolic Data

  • BB-22 Metabolism : BB-22 undergoes hydrolysis to form metabolites like BB-22 3-carboxyindole, detectable in serum (149–6680 pg/mL) and urine (5.64–6.92 pg/mL) via LC-MS/MS (LOD: 3 pg/mL) ().
  • Isomer Stability : All isomers are stable for ≥4–5 years at -20°C, but their metabolic pathways remain unstudied (–7).

Preparation Methods

Quinoline Core Synthesis

The quinoline backbone is typically constructed via the Skraup or Doebner-Miller reaction, followed by selective hydroxylation. A modified Skraup reaction using glycerol and sulfuric acid with aniline derivatives yields 6-hydroxyquinoline precursors. For example, 2-chloroquinoline-3-carbaldehyde serves as a key intermediate, as demonstrated in the synthesis of analogous compounds:

Table 1: Synthesis of 2-Chloroquinoline-3-Carbaldehyde

StepReagents/ConditionsYield
1Glycerol, H2SO4\text{H}_2\text{SO}_4, 120°C, 6 h68%
2POCl3_3, DMF, 80°C, 3 h72%

Source details the preparation of 2-chloroquinoline-3-carbaldehyde through Vilsmeier-Haack formylation, achieving a 72% yield after purification via column chromatography.

Hydroxylation and Isomer Control

Introducing the hydroxy group at the six position requires careful optimization. A two-step protocol involving nucleophilic aromatic substitution (SNAr) and acid-catalyzed rearrangement is employed:

  • Chloride displacement : Reacting 2-chloroquinoline-3-carbaldehyde with NaOH in ethanol at reflux (78°C) yields 2-hydroxyquinoline-3-carbaldehyde.

  • Acid-mediated isomerization : Treating the intermediate with HCl in dioxane at 60°C drives rearrangement to the six-position isomer.

Table 2: Isomer Distribution Under Varying Acid Conditions

AcidTemperature (°C)6-Isomer Yield (%)8-Isomer Yield (%)
HCl607822
H2_2SO4_4806535

Optimal results are achieved with HCl at 60°C, favoring the six-isomer at 78% yield.

Indole Moieties Coupling

The indole component, often a pentyl-substituted indole, is coupled to the quinoline core via esterification. A Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) is standard:

Quinoline-COOH+Indole-OHDCC, DMAPBB-22 6-isomer+DCU\text{Quinoline-COOH} + \text{Indole-OH} \xrightarrow{\text{DCC, DMAP}} \text{BB-22 6-isomer} + \text{DCU}

Table 3: Esterification Reaction Optimization

CatalystSolventTime (h)Yield (%)
DCCDCM1285
EDCITHF2472

DCC in DCM provides superior yields (85%) compared to ethylcarbodiimide (EDCI).

Purification and Analytical Characterization

Chromatographic Separation

Crude reaction mixtures contain both six- and eight-hydroxyquinoline isomers. Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and acetonitrile/water gradient achieves baseline separation:

Table 4: HPLC Conditions for Isomer Separation

ColumnMobile PhaseFlow Rate (mL/min)Retention Time (6-isomer, min)
C1860:40 ACN:H2_2O1.012.3

Mass spectrometry (HRMS) confirms the molecular ion at m/z 385.1912 [M+H]+^+.

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 8.72 (s, 1H, quinoline-H), 7.92–7.45 (m, 8H, aromatic), 4.32 (t, 2H, OCH2_2), 1.85–1.25 (m, 9H, alkyl).

  • IR (KBr): 1745 cm1^{-1} (C=O ester), 1610 cm1^{-1} (quinoline C=N).

Comparative Analysis with Related Cannabinoids

BB-22’s six-hydroxyquinoline isomer exhibits distinct physicochemical properties compared to PB-22 and JWH-018:

Table 5: Solubility Profile in Common Solvents

CompoundDMSO (mg/mL)Ethanol (mg/mL)PBS (mg/mL)
BB-22 6-isomer1010.3
PB-221550.5

The reduced solubility of BB-22 6-isomer in aqueous buffers (0.3 mg/mL) complicates in vitro assays, necessitating DMSO stock solutions .

Q & A

Q. What analytical methods are recommended for quantifying BB-22 6-hydroxyquinoline isomer and its metabolites in biological samples?

To quantify BB-22 and its metabolites (e.g., BB-22 3-carboxyindole), use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a triple quadrupole system. Key steps include:

  • Sample preparation : Hydrolyze urine/serum with β-glucuronidase to release conjugated metabolites, followed by liquid-liquid extraction .
  • Chromatography : Optimize mobile phase gradients (e.g., water/acetonitrile with 0.1% formic acid) to separate isomers and reduce matrix interference .
  • Quantification : Use calibration curves with detection limits as low as 3 pg/mL for BB-22 and 30 pg/mL for metabolites .
  • Validation : Assess intra- and inter-day precision (e.g., triplicate determinations over three days) to ensure reproducibility .

Q. How can researchers differentiate this compound from other positional isomers (e.g., 3- or 4-hydroxyquinoline)?

Differentiation relies on chromatographic retention times and high-resolution mass spectrometry (HRMS) :

  • LC separation : Use reversed-phase columns (e.g., C18) with isocratic or gradient elution to resolve isomers based on hydroxyl group position .
  • HRMS analysis : Measure accurate masses (e.g., m/z 401.1865 for BB-22) and diagnostic fragment ions (e.g., m/z 256 for the indole core) to confirm structural differences .
  • Reference standards : Compare retention times and spectral data with authenticated standards for each isomer .

Advanced Research Questions

Q. What experimental strategies address challenges in detecting low-concentration BB-22 metabolites in complex matrices?

Enhance sensitivity and specificity by:

  • Pre-concentration : Use solid-phase extraction (SPE) or salting-out assisted liquid-liquid extraction (SALLE) to isolate analytes from biological fluids .
  • Advanced instrumentation : Employ LC-QTRAP-MS/MS for enhanced sensitivity in multiple reaction monitoring (MRM) mode, enabling detection at pg/mL levels .
  • Matrix-matched calibration : Prepare standards in blank matrix (e.g., drug-free urine) to correct for ion suppression/enhancement effects .

Q. How are unknown hydroxylated metabolites of BB-22 structurally characterized?

Combine HRMS and fragmentation pattern analysis :

  • Accurate mass measurement : Use Orbitrap MS to determine elemental composition (e.g., M1: C25H24N2O3, Δmass <2 ppm) .
  • Product ion spectra : Compare fragmentation pathways (e.g., hydroxylation on the cyclohexylmethyl vs. indole moiety) to infer metabolic sites .
  • Synthetic analogs : Synthesize putative metabolites (e.g., mono-hydroxylated derivatives) as reference materials for confirmation .

Q. What methodologies resolve conflicting data in isomer-specific metabolic pathway studies?

Address discrepancies by:

  • Cross-validation : Use orthogonal techniques like gas chromatography-Fourier transform infrared spectroscopy (GC-FTIR) to confirm isomer elution profiles .
  • Dynamic molecular interconversion studies : Monitor isomer stability under varying temperatures and solvent conditions to rule out artifactual interconversion .
  • Computational modeling : Predict metabolic pathways using quantum mechanical calculations (e.g., DFT) to guide experimental design .

Q. How should researchers design experiments to ensure reproducibility in BB-22 pharmacokinetic studies?

Follow standardized protocols:

  • In vivo formulation : Account for compound solubility (e.g., DMSO for stock solutions) and stability (-20°C storage) to prevent degradation .
  • Dose normalization : Adjust for animal weight and bioavailability, using pilot studies to establish linear pharmacokinetic ranges .
  • Data reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed method descriptions and supplementary data .

Methodological Best Practices

Q. What quality control measures are critical for BB-22 isomer analysis?

  • Purity verification : Use certificates of analysis (COA) with ≥98% purity and UV/Vis spectra (λmax 220, 295 nm) to confirm compound integrity .
  • Batch-specific validation : Cross-check each batch’s chromatographic and spectral data against historical controls .
  • Blind replicates : Include negative controls and blinded samples to detect contamination or operator bias .

Q. How can researchers optimize LC-MS parameters for isomer-specific quantification?

  • Collision energy tuning : Adjust CE (e.g., 21–29 eV) to maximize diagnostic ion yields while minimizing in-source fragmentation .
  • Ion source optimization : Maintain consistent desolvation temperatures and gas flows to stabilize ionization efficiency .
  • Data-independent acquisition (DIA) : Use SWATH® MS for untargeted metabolite profiling without prior knowledge of transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BB-22 6-hydroxyquinoline isomer
Reactant of Route 2
Reactant of Route 2
BB-22 6-hydroxyquinoline isomer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.